L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo-

Description

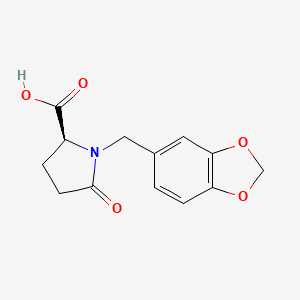

L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- (referred to as Compound 31c in and ) is a synthetic 5-oxo-proline derivative. It features a 1,3-benzodioxol-5-ylmethyl group at the 1-position and a 3,4-dimethoxyphenyl substituent at the 3-position of the proline ring. This compound was synthesized via alkaline hydrolysis of methyl esters under controlled conditions (e.g., NaOH in methanol) and characterized by IR, $ ^1H $ NMR, and melting point analysis (105–108°C) .

Pharmacological studies reveal high endothelin receptor (ETA) binding affinity ($ K_i = 0.77 \, \text{nM} $), making it a candidate for cardiovascular or oncological research .

Properties

CAS No. |

669090-63-5 |

|---|---|

Molecular Formula |

C13H13NO5 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

(2S)-1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO5/c15-12-4-2-9(13(16)17)14(12)6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,16,17)/t9-/m0/s1 |

InChI Key |

ALRFGMNPDJWCRG-VIFPVBQESA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)CC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthesis via Michael Addition and Cyclization

The primary route involves a multi-step sequence starting from L-proline or its derivatives. Key steps include:

- Amino Protection : L-Proline is protected at the carboxylic acid group using ethyl esters or tert-butyl groups to prevent undesired side reactions.

- Benzodioxolylmethyl Introduction : The 1,3-benzodioxol-5-ylmethyl group is introduced via alkylation or reductive amination.

- Alkylation : Reaction of N-protected proline with 1,3-benzodioxol-5-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 0–5°C yields the N-alkylated intermediate.

- Reductive Amination : Condensation of 1,3-benzodioxol-5-carbaldehyde with proline derivatives using NaBH₃CN or H₂/Pd-C in methanol.

- Oxidation to 5-Oxo-Proline : The 5-oxo group is introduced via oxidation of the proline ring using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).

Example Protocol from Search Result:

- Step 1 : L-Proline is reacted with 3,4-dimethoxybenzenamine and 2-bromo-propanedioic acid diethyl ester to form a Michael adduct.

- Step 2 : Hydrolysis with 10N NaOH yields the 5-oxo-proline core.

- Step 3 : Alkylation with 1,3-benzodioxol-5-ylmethyl bromide under basic conditions affords the final product.

Alternative Pathways via Homologation

A secondary method involves homologation of simpler proline derivatives:

- Starting Material : 5-Oxo-L-proline (pyroglutamic acid) is acylated with 1,3-benzodioxol-5-ylacetyl chloride in THF using Et₃N as a base.

- Coupling Reactions : Peptide coupling agents (e.g., HATU, EDCI) facilitate the attachment of the benzodioxole moiety to the nitrogen.

Key Data :

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation Temperature | 0–5°C | 72 | 98.5 |

| Coupling Agent | HATU, DIPEA in DMF | 85 | 99.2 |

Reaction Optimization and Challenges

Stereochemical Control

The trans configuration at the 3-position of the pyrrolidine ring is critical for bioactivity. This is achieved by:

Functional Group Compatibility

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, key steps are adapted for flow chemistry:

- Alkylation : A microreactor system ensures rapid mixing and temperature control (−10 to 0°C), reducing side product formation.

- Oxidation : Ozone-free oxidation using immobilized TEMPO catalysts minimizes waste.

Economic Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Cost per Kilogram | $12,000 | $8,500 |

Analytical and Purification Strategies

Chromatography

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Endothelin Receptor Ligands

Recent studies have highlighted the synthesis of new derivatives of L-Proline that act as ligands for endothelin receptors (ETRs). The compound 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline has shown significant affinity for the ET A receptor with a binding affinity () of approximately 3.3 ± 1.1 µM. This indicates potential therapeutic applications in treating conditions related to endothelin signaling, such as hypertension and heart failure .

Anticancer Activity

L-Proline derivatives have been synthesized and evaluated for their anticancer properties. For instance, spiro-oxindole derivatives obtained through reactions involving L-Proline have demonstrated potent anticancer activity against various cancer cell lines, including colorectal and hepatocellular carcinoma. These findings suggest that L-Proline can be a crucial building block for developing novel anticancer agents .

Antimicrobial Properties

Research indicates that certain derivatives of L-Proline exhibit antimicrobial activity. The synthesis of compounds based on L-Proline has led to the discovery of new agents with moderate to strong antimicrobial effects, making them candidates for further development in treating bacterial infections .

Synthesis Techniques

The synthesis of L-Proline derivatives typically involves various organic reactions, including cycloadditions and modifications of existing proline structures. For example, the use of 3-arylidene-1-methyl-pyrrolidine-2,5-diones in combination with isatins has resulted in diverse bioactive products .

Molecular Docking Studies

Molecular modeling studies provide insights into the binding interactions between L-Proline derivatives and their target receptors. These studies help elucidate the mechanisms underlying their biological activities and guide the design of more effective compounds .

Case Studies

Mechanism of Action

The mechanism of action of L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The benzodioxole group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical properties of Compound 31c with related 5-oxo-proline derivatives:

Key Observations :

- Substituent Effects : The benzodioxole and dimethoxyphenyl groups in Compound 31c increase steric bulk and lipophilicity compared to simpler derivatives like DL-5-oxoproline. This likely enhances membrane permeability and target binding .

- Functional Group Diversity: Ester derivatives (e.g., propyl ester) improve bioavailability by masking polar carboxylates, whereas NONOate derivatives prioritize rapid NO release for vasodilation .

Enzymatic Interactions :

- Analogs like 4-hydroxy-5-oxoproline exhibit partial enzymatic coupling due to misalignment on active sites, suggesting steric and electronic factors govern interactions with enzymes like 5-oxo-prolinease .

Biological Activity

L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo-, is a derivative of the amino acid L-proline, notable for its unique structural features that enhance its biological activity. This compound is characterized by the presence of a 1,3-benzodioxole moiety at the nitrogen position and a ketone functional group at the 5-position of the proline backbone. Its molecular formula and average mass contribute to its potential therapeutic applications across various fields.

Structural Characteristics

The compound's structure can be summarized as follows:

- Core Structure : Proline backbone

- Functional Groups :

- 1,3-benzodioxole moiety

- Ketone at the 5-position

This structural configuration allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Endothelin Receptor Ligand Activity

One of the most significant biological activities of L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo-, is its role as a ligand for endothelin receptors (ETRs), specifically ET A and ET B receptors. These receptors are crucial in various physiological processes, including vasoconstriction and blood pressure regulation. Binding assays have demonstrated that certain derivatives exhibit significant affinity for these receptors:

| Compound | Binding Affinity (K_i) | Selectivity |

|---|---|---|

| Compound 31h | 3.3 ± 1.1 µM | Selective for ET A |

| Compound 15a | No affinity | Non-selective |

The structure-activity relationship (SAR) studies indicate that modifications to the benzodioxole group can enhance selectivity and binding affinity towards these targets .

Antimicrobial Properties

Research has indicated that derivatives of L-proline exhibit antimicrobial properties. For instance, compounds derived from L-proline have shown effectiveness against various pathogens, enhancing their utility in developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Potential Anti-Chagas Activity

Recent studies have explored the potential of targeting L-proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease. Novel inhibitors designed to block proline transporters showed promising results in vitro, suggesting that manipulating proline metabolism could be a viable strategy for treating this disease .

Case Study: Endothelin Receptor Ligands

A study focused on synthesizing new 1,3-diaryl-5-oxo-proline derivatives revealed that specific structural configurations significantly affect binding affinity to ETRs. The research utilized molecular docking and binding assays to evaluate interactions with recombinant human ETRs .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of L-Proline derivatives against Escherichia coli and Staphylococcus aureus. The findings indicated a correlation between structural modifications and increased antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. How can researchers optimize reaction yields for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.